molecular formula C16H23BO4 B14868492 2-(4-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14868492
M. Wt: 290.2 g/mol
InChI Key: BEDHVYBMNMHXMZ-UHFFFAOYSA-N
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Description

2-(4-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boron atom within a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of 1,4-dioxane with a phenylboronic acid derivative. One common method includes the use of microwave irradiation to promote the C-C bond coupling between dioxane and benzophenone . The reaction conditions often involve the use of catalysts such as AgOTf and oxidizing agents like K2S2O8 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boron-containing ring into other functional groups.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-(4-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in various chemical and biological processes. The pathways involved include the formation of boron-nitrogen and boron-oxygen bonds, which are crucial for its activity .

Properties

Molecular Formula

C16H23BO4

Molecular Weight

290.2 g/mol

IUPAC Name

2-[4-(1,4-dioxan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)13-7-5-12(6-8-13)14-11-18-9-10-19-14/h5-8,14H,9-11H2,1-4H3

InChI Key

BEDHVYBMNMHXMZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3COCCO3

Origin of Product

United States

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